N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride

Physical Properties Salt Form Handling

Liquid free base ligands introduce pipetting error and evaporative loss in preparative-scale C-N coupling. N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride (CAS 1351479-10-1) is a crystalline dihydrochloride salt that enables precise gravimetric dispensing and direct aqueous solubility without neutralization. • Gravimetric precision: Solid form permits ±0.1 mg accuracy on analytical balances, eliminating the volumetric uncertainty of liquid analogs (free base d 0.902 g/mL). • Aqueous-ready: Dissolves directly in water or mixed aqueous-organic media for Cu-catalyzed N-arylation and N-alkenylation without in situ acidification. • ≥95% minimum purity ensures batch-to-batch reproducibility in catalytic methodology development.

Molecular Formula C8H19ClN2
Molecular Weight 178.70 g/mol
CAS No. 1351479-10-1
Cat. No. B7980916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride
CAS1351479-10-1
Molecular FormulaC8H19ClN2
Molecular Weight178.70 g/mol
Structural Identifiers
SMILESCNC1CCCCC1NC.Cl
InChIInChI=1S/C8H18N2.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h7-10H,3-6H2,1-2H3;1H
InChIKeyGXPODRSSEXQIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N2-Dimethylcyclohexane-1,2-diamine Hydrochloride: Specification & Identity


N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride (CAS 1351479-10-1) is a diamine derivative of cyclohexane-1,2-diamine in which both amine nitrogens are methylated, supplied as the dihydrochloride salt [1]. The compound has a molecular formula of C₈H₂₀Cl₂N₂ and a molecular weight of 215.16 g/mol . It is available as a solid salt form, contrasting with the free base which is a liquid at ambient temperature . This compound functions primarily as a bidentate ligand in coordination chemistry and catalysis applications .

1
Salt Form Strategy
Dihydrochloride salt enables gravimetric dispensing for reproducible stoichiometry
2
Research Workflow
Bidentate N,N'-dimethyl ligand for coordination chemistry and catalysis research
3
Chiral Scaffold Platform
Racemic cyclohexane backbone supports asymmetric method development studies

N1,N2-Dimethylcyclohexane-1,2-diamine Hydrochloride Procurement: Salt Form vs Free Base


Substituting N1,N2-dimethylcyclohexane-1,2-diamine hydrochloride with the corresponding free base (CAS 61798-24-1 or 67579-81-1) or with N-methylated diamines such as N,N'-dimethylethylenediamine introduces material differences in physical form, handling characteristics, and experimental reproducibility . The free base is a liquid with a boiling point of 78–80 °C at 18 mmHg, a density of 0.902 g/mL, and significant corrosive hazards, whereas the hydrochloride salt is a solid, enabling gravimetric dispensing and reducing volatility during storage and handling [1]. Furthermore, the cyclohexane backbone confers a distinct steric and conformational profile compared to linear diamines like N,N'-dimethylethylenediamine, affecting metal coordination geometry and catalytic performance in ways that cannot be predicted a priori [2].

Target Compound
Solid dihydrochloride salt (CAS 1351479-10-1)
Potential Substitute
Liquid free base (CAS 61798-24-1/67579-81-1)
Handling and Workflow
Direct gravimetric dispensing; solid format reduces volatility during storage
Mismatch Consequence
Volumetric dispensing introduces pipetting error; reported corrosive hazard complicates handling
Cyclohexane Scaffold Rigidity
Forms six-membered chelate; distinct bite angle for metal coordination
Comparator: Linear Diamine
N,N'-Dimethylethylenediamine forms flexible five-membered chelate; catalytic geometry may not transfer

N1,N2-Dimethylcyclohexane-1,2-diamine Hydrochloride: Evidence vs Comparators


Solid-State Handling: Salt vs Free Base

The hydrochloride salt (dihydrochloride) of N1,N2-dimethylcyclohexane-1,2-diamine exists as a solid at ambient temperature, whereas the free base (CAS 61798-24-1 / 67579-81-1) is a liquid with a boiling point of 78–80 °C at 18 mmHg [1]. This difference in physical state translates to a measurable reduction in handling complexity: solid compounds can be weighed with analytical balance precision without the volatile loss and pipetting errors associated with liquid diamine ligands .

Physical State: Salt vs Free Base
Reported
Solid salt eliminates evaporative loss; free base is a volatile liquid (bp 78–80 °C at 18 mmHg)
Supports gravimetric workflow and reduces handling variability
Ambient storage context; data to verify for specific application
Physical Properties Salt Form Handling

Unique CAS RN for Traceable Procurement

The dihydrochloride salt carries a unique CAS Registry Number (1351479-10-1) that is distinct from the free base (CAS 61798-24-1, 67579-81-1, 87583-89-9, etc.) and other stereoisomers . This unique identifier is recognized by the CAS Common Chemistry database as '1,2-Cyclohexanediamine, N1,N2-dimethyl-, hydrochloride (1:2)' [1]. In comparison, the free base trans-N,N'-dimethylcyclohexane-1,2-diamine is cataloged under CAS 67579-81-1, and the racemic mixture under CAS 61798-24-1 .

Traceable Procurement Identity
Specification review
Unique CAS 1351479-10-1 for dihydrochloride (1:2) salt stoichiometry
Prevents supply chain mis-identification with racemic free base CAS 61798-24-1
Validated in CAS Common Chemistry database
CAS Registry Inventory Management Procurement

Aqueous Compatibility Without Neutralization

The dihydrochloride salt (molecular formula C₈H₂₀Cl₂N₂) is directly soluble in water and aqueous buffer systems without requiring neutralization or pH adjustment that would be necessary with the free base . The free base trans-N,N'-dimethylcyclohexane-1,2-diamine (CAS 67579-81-1) is a liquid amine that is immiscible with water and requires acidification to form a water-soluble species . This difference is operationally significant for reactions conducted in aqueous or mixed aqueous-organic media.

Aqueous Media Compatibility
Class-level
Dihydrochloride salt is water-soluble; free base requires acidification for aqueous dissolution
Eliminates in situ pH adjustment step for aqueous and mixed-solvent protocols
Context-dependent; no neutralization required
Aqueous Chemistry Salt Form Reaction Medium

Cyclohexane Backbone: Conformational Rigidity vs Linear Diamines

The cyclohexane-1,2-diamine core of this compound imparts a conformationally constrained six-membered chelate ring upon metal coordination, in contrast to the more flexible five-membered chelate formed by linear diamines such as N,N'-dimethylethylenediamine [1]. The free base of this ligand (trans-N,N'-dimethylcyclohexane-1,2-diamine) is commercially documented by Sigma-Aldrich specifically for promoting copper-catalyzed C-N coupling reactions, a class of transformations where ligand steric and electronic properties directly influence catalytic efficiency . While direct comparative kinetic data between the hydrochloride salt and N,N'-dimethylethylenediamine is not available in the retrieved primary literature, the documented application scope establishes the cyclohexane scaffold as a functional differentiator .

Ligand Scaffold Geometry
Class-level inference
Cyclohexane backbone gives six-membered chelate ring vs five-membered ring from linear N,N'-dimethylethylenediamine
Reported to support copper-catalyzed C-N coupling; scaffold-conferred coordination geometry
Mechanistic interpretation is class-level; direct kinetic comparison unavailable
Coordination Chemistry Ligand Design Conformational Rigidity

Research-Grade Purity Specification

The dihydrochloride salt is commercially available from specialty chemical suppliers with a documented minimum purity specification of 95% . In comparison, the free base trans-N,N'-dimethylcyclohexane-1,2-diamine is offered with an assay specification of 97% (GC) and 96% (GC) from major vendors . The availability of the hydrochloride salt with a defined purity benchmark enables direct procurement without the need for in-house salt formation and subsequent purification.

Commercial Purity Benchmark
Specification review
95% minimum purity for hydrochloride salt; 97% (GC) and 96% (GC) for free base from major vendors
Comparable purity range; eliminates post-purchase salt conversion step
Supplier specification; method transfer should verify purity
Purity Quality Control Procurement

Chiral Ligand Precursor for Asymmetric Catalysis

The trans-N1,N2-dimethylcyclohexane-1,2-diamine scaffold serves as a precursor to enantiomerically pure chiral ligands. Shen et al. (2013) developed an efficient four-step synthesis producing highly optically pure trans-N1,N2-dimethylcyclohexane-1,2-diamine, which functions as a sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine [1]. The (1R,2R)-enantiomer of this scaffold has been characterized as a chiral building block in Au(CN)₂-based coordination polymers by Geisheimer et al. (2007) [2]. While the CAS 1351479-10-1 hydrochloride is typically supplied as a racemic mixture, its core scaffold is established in the literature as a platform for chiral ligand development, in contrast to achiral linear diamines which lack this stereochemical dimension .

Chiral Scaffold Development
Data to verify
Racemic scaffold described as sparteine surrogate; enantiopure (1R,2R) form used in Au(CN)₂ coordination polymers
Racemic salt may support asymmetric method development feasibility studies
Transition to enantiopure form required for stereoselective applications
Asymmetric Catalysis Chiral Ligand Enantioselective Synthesis

N1,N2-Dimethylcyclohexane-1,2-diamine Hydrochloride: Application Scenarios


Aqueous-Phase Copper-Catalyzed C-N Coupling Reactions

The hydrochloride salt form of N1,N2-dimethylcyclohexane-1,2-diamine enables direct dissolution in aqueous reaction media without neutralization steps. This is particularly advantageous for copper-catalyzed C-N coupling reactions that proceed in water or mixed aqueous-organic solvents, where the salt's water solubility eliminates the need for in situ acidification of the free base . The cyclohexane scaffold provides the six-membered chelate geometry documented for this ligand class in N-arylation and N-alkenylation transformations .

Preparative-Scale Synthesis with Gravimetric Dispensing

For preparative-scale reactions requiring precise stoichiometric control, the solid hydrochloride salt enables accurate weighing on analytical balances with ±0.1 mg precision. This contrasts with liquid free base analogs (density 0.902 g/mL) which require volumetric dispensing subject to pipetting error and evaporative loss . The defined 95% minimum purity specification supports reproducible experimental design .

Asymmetric Catalysis Method Development (Racemic Scaffold)

The racemic dihydrochloride salt serves as a cost-effective entry point for developing asymmetric catalytic methodologies. Once reaction conditions are optimized using the racemic material, researchers can transition to enantiopure (1R,2R) or (1S,2S) forms for stereoselective applications, as demonstrated in the literature for sparteine-surrogate asymmetric deprotonation and chiral coordination polymer synthesis .

Solid-State Coordination and Crystal Engineering

The dihydrochloride salt provides a crystalline solid form suitable for solid-state characterization and coordination chemistry studies. The (1R,2R) enantiomer of the free diamine has been characterized in chiral Au(CN)₂-based coordination polymers, establishing the scaffold's utility in crystal engineering applications . The hydrochloride form may serve as a precursor for generating the free diamine ligand in situ for metal complexation studies.

Application
Selection Property
Validation Focus
Aqueous-phase copper-catalyzed C-N coupling
Direct water-solubility without acidification
Six-membered chelate geometry and catalytic performance
Preparative-scale synthesis with gravimetric control
Solid state; reported 95% purity specification
Stoichiometry reproducibility and batch-to-batch consistency
Asymmetric catalysis method development
Racemic cyclohexane scaffold; cost-effective entry point
Feasibility studies prior to enantiopure ligand transition
Solid-state coordination and crystal engineering
Crystalline dihydrochloride salt; established scaffold in coordination polymers
In situ free base generation and metal complexation studies

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